molecular formula C10H11N3O B3126574 N,1-dimethyl-1H-indazole-3-carboxamide CAS No. 335030-25-6

N,1-dimethyl-1H-indazole-3-carboxamide

Cat. No.: B3126574
CAS No.: 335030-25-6
M. Wt: 189.21 g/mol
InChI Key: DXESIOGIYNKDQX-UHFFFAOYSA-N
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Description

N,1-dimethyl-1H-indazole-3-carboxamide is a compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been extensively studied due to their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Biochemical Analysis

Biochemical Properties

N,1-dimethyl-1H-indazole-3-carboxamide has been reported to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial in understanding the role of this compound in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-1H-indazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by reductive cyclization . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production methods for this compound often involve optimized synthetic routes to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-methyl-1H-indazole-3-carboxamide is a heterocyclic organic compound with diverse applications in chemistry, biology, medicine, and industry, particularly in drug development and as an enzyme inhibitor. Its structure allows it to form hydrogen bonds with enzymes and proteins, making it valuable in organic synthesis and drug design.

Chemistry

N-methyl-1H-indazole-3-carboxamide serves as a building block in synthesizing various heterocyclic compounds. Its capacity to create hydrogen bonds renders it a valuable intermediate in organic synthesis.

Biology

This compound is researched in biology for its potential to act as an enzyme inhibitor, demonstrating promise in inhibiting enzymes like phosphoinositide 3-kinase, which is involved in cell signaling pathways. Additionally, N-1-substituted indazole-3-carboxamide derivatives have been synthesized and assessed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) .

Medicine

N-methyl-1H-indazole-3-carboxamide is explored for potential therapeutic uses, including its use as an anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development. Specifically, indazole-3-carboxamide derivatives have been identified as potential PAK1 inhibitors using a fragment-based screening approach .

Industry

In the industrial sector, N-methyl-1H-indazole-3-carboxamide is utilized in producing pharmaceuticals and agrochemicals. Its adaptability and reactivity make it a valuable intermediate in various chemical processes. It is also an intermediate in the synthesis of Granisetron, an antiemetic medication used to prevent nausea and vomiting.

Case Studies and Research Findings

  • PARP-1 Inhibitors : N-substituted indazole-3-carboxamides have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). Introducing a three-carbon linker between 1H-indazole-3-carboxamide and different heterocycles led to the creation of potent inhibitors. One such compound was evaluated in rats for its protective action against diabetes, showing it could preserve insulin secretion and attenuate hyperglycemic response .
  • PAK1 Inhibition : 1H-indazole-3-carboxamide derivatives have been identified as potential PAK1 inhibitors. Structure-activity relationship (SAR) analysis indicated that substituting a hydrophobic ring in the deep back pocket and introducing a hydrophilic group in the bulk solvent region were critical for PAK1 inhibitory activity and selectivity. These derivatives suppressed the migration and invasion of MDA-MB-231 cells by downregulating Snail expression without affecting tumor growth .
  • FGFR1 Inhibition : Novel series of 1H-indazol-3-amine scaffold derivatives have been designed and synthesized as potent FGFR1 inhibitors. One compound exhibited good enzymatic inhibition (IC50 = 15.0 nM) and modest anti-proliferative activity (IC50 = 642.1 nM) .
  • ERK Inhibition : Novel 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives were developed as ERK inhibitors for cancer treatment. One compound displayed excellent potency, high ERK 1/2 selectivity, and dual mechanisms of action inhibition (IC50 = 20 and 7 nM, respectively) .
  • IDO1 Inhibition : A novel series of 1H-indazole derivatives with disubstituent groups at both 4-position and 6-position were synthesized. One compound exhibited the most IDO1 inhibitory activity with an IC50 value of 5.3 μM .

Biological Activity

N,1-dimethyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family, characterized by its unique substitution pattern that confers a range of biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and neurology. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Properties

This compound exhibits several notable biological activities:

  • Anticancer Activity : It has been identified as a potential inhibitor of p21-activated kinase 1 (PAK1), a target implicated in tumor progression. A representative derivative demonstrated an IC50 of 9.8 nM against PAK1, indicating significant enzyme inhibition and selectivity over other kinases .
  • Antimicrobial Activity : Studies have shown moderate antifungal effects against strains such as Aspergillus niger and Helminthosporium oryzae, suggesting potential applications in treating fungal infections .
  • Cannabinoid Receptor Interaction : The compound acts on cannabinoid receptors, leading to psychoactive effects and influencing various biochemical pathways in the central nervous system.

Target Interaction

This compound primarily targets the cannabinoid receptors (CB1 and CB2). Its interaction with these receptors modulates neurotransmitter release, which can lead to various physiological effects including analgesia and appetite stimulation.

Biochemical Pathways

The compound affects several cellular signaling pathways:

  • Cell Signaling : It influences pathways related to cell growth and apoptosis, particularly through the modulation of PAK1 activity.
  • Gene Expression : Changes in gene expression profiles have been observed in cell lines treated with this compound, impacting cellular metabolism and proliferation .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound undergoes significant metabolism, leading to various metabolites. Its absorption and distribution characteristics suggest efficient systemic presence following administration, although further studies are needed to clarify its elimination kinetics .

Case Study 1: Anticancer Efficacy

A study explored the anticancer properties of this compound derivatives on MDA-MB-231 breast cancer cells. The findings revealed that the compound significantly suppressed cell migration and invasion by downregulating Snail expression without affecting overall tumor growth. This highlights its potential as a selective anti-metastatic agent .

Case Study 2: Antifungal Activity Evaluation

In another investigation focusing on the antifungal properties of indazole derivatives, this compound was shown to exhibit moderate activity against Aspergillus niger. The study assessed various concentrations and determined minimum inhibitory concentrations (MICs) that provide insight into its efficacy as an antifungal agent .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerPAK1 inhibition (IC50 = 9.8 nM)
AntimicrobialModerate activity against Aspergillus niger
Cannabinoid ReceptorInteraction with CB1/CB2 receptors affecting neurotransmitter release

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionRapid
Clearance Rate664.241 L/h
Half-life2.371 h
AUC75.2739 ng·h/mL

Properties

IUPAC Name

N,1-dimethylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-11-10(14)9-7-5-3-4-6-8(7)13(2)12-9/h3-6H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXESIOGIYNKDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of methyl (1-methyl-1H-indazolecarboxylate (3.88 g, 20.4 mmole) in 40% aqueous CH3NH2 (100 mL) and MeOH (5 mL) was stirred at RT for 4 hr. During that time the suspension became a solution. The mixture was concentrated to approximately ⅓ by volume at which time the product precipitated as a pale yellow solid. The solid was collected by filtration, washed with H2O, and dried in vacuo to give the title compound (3.42 g, 89%) which was sufficiently pure for use in the next step: 1H NMR (300 MHz, CDCl3) δ 8.24 (m, 1 H), 7.47 (m, 2 H), 7.34 (m, 1 H), 6.95 (bs, 1 H), 4.19 (s, 3 H), 3.05 (d, J=12.0 Hz, 3 H).
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

1-methyl-1H-indazole-3-carboxylic acid (2.64 g) was mixed with methanol (20 ml) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride (4.57 g) and methylamine (40% methanol solution, 2.0 ml) were added thereto at room temperature. After stirring at room temperature for 14 hours, the reaction solution was concentrated under reduced pressure. The residue was diluted with ethyl acetate, and the organic layer was washed with water-saturated brine (1:1) and further saturated brine in this order. The organic layer was dried over anhydrous sodium sulfate and was then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=80:20-50:50) to obtain N,1-dimethyl-1H-indazole-3-carboxamide (1.84 g) as a colorless solid.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of methyl 1-methyl-1H-indazole-3-carboxylate (3.88 g, 20.4 mmole) in 40% aqueous CH3NH2 (100 mL) and MeOH (5 mL) was stirred at RT for 4 hr, during which time a homogeneous solution formed. The solution was concentrated to approximately ⅓ volume and the precipitated solid was collected by filtration, washed with H2O, and dried in vacuo to give the title compound (3.42 g. 89%) as a pale yellow solid: 1H NMR (300 MHz, CDCl3) δ 8.24 (m, 1H), 7.47 (m, 2H), 7.34 (m, 1H), 6.95 (br s, 1H), 4.19 (s, 3H), 3.05 (d, J=12.0 Hz, 3H).
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,1-dimethyl-1H-indazole-3-carboxamide
N,1-dimethyl-1H-indazole-3-carboxamide
N,1-dimethyl-1H-indazole-3-carboxamide
N,1-dimethyl-1H-indazole-3-carboxamide
N,1-dimethyl-1H-indazole-3-carboxamide
N,1-dimethyl-1H-indazole-3-carboxamide

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